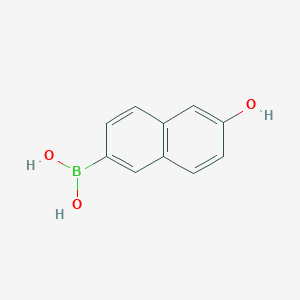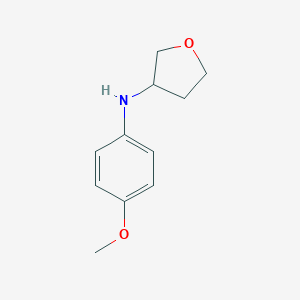
N-(4-Methoxyphenyl)tetrahydrofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)tetrahydrofuran-3-amine, also known as MPTFA, is a chemical compound that has recently gained attention in scientific research for its potential pharmaceutical benefits. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)tetrahydrofuran-3-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, N-(4-Methoxyphenyl)tetrahydrofuran-3-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. Additionally, N-(4-Methoxyphenyl)tetrahydrofuran-3-amine has been shown to bind to the cannabinoid receptor CB1, which is involved in pain regulation.
Biochemical and Physiological Effects:
N-(4-Methoxyphenyl)tetrahydrofuran-3-amine has been shown to have various biochemical and physiological effects, including reducing inflammation, reducing pain, and inhibiting the growth of cancer cells. Additionally, N-(4-Methoxyphenyl)tetrahydrofuran-3-amine has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-Methoxyphenyl)tetrahydrofuran-3-amine in lab experiments is its potential pharmaceutical benefits, making it a promising candidate for the development of new drugs. However, one limitation of using N-(4-Methoxyphenyl)tetrahydrofuran-3-amine in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(4-Methoxyphenyl)tetrahydrofuran-3-amine, including further investigation of its potential pharmaceutical benefits, the development of more efficient synthesis methods, and the exploration of its potential as a treatment for various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-Methoxyphenyl)tetrahydrofuran-3-amine and its effects on the body.
Synthesis Methods
N-(4-Methoxyphenyl)tetrahydrofuran-3-amine can be synthesized using various methods, including the reduction of 4-methoxyphenylacetone with sodium borohydride and the reaction of 4-methoxyphenylacetic acid with tetrahydrofuran-3-amine. The yield of N-(4-Methoxyphenyl)tetrahydrofuran-3-amine varies depending on the method used, with the highest yield reported using the reduction method.
Scientific Research Applications
N-(4-Methoxyphenyl)tetrahydrofuran-3-amine has been studied for its potential pharmaceutical benefits, including its anti-inflammatory, analgesic, and antitumor properties. In a study conducted on mice, N-(4-Methoxyphenyl)tetrahydrofuran-3-amine was found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, N-(4-Methoxyphenyl)tetrahydrofuran-3-amine has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
properties
CAS RN |
162851-46-9 |
|---|---|
Product Name |
N-(4-Methoxyphenyl)tetrahydrofuran-3-amine |
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)oxolan-3-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-11-4-2-9(3-5-11)12-10-6-7-14-8-10/h2-5,10,12H,6-8H2,1H3 |
InChI Key |
NRHAQSIZXHKAFD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2CCOC2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCOC2 |
synonyms |
N-(3'-METHOXYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



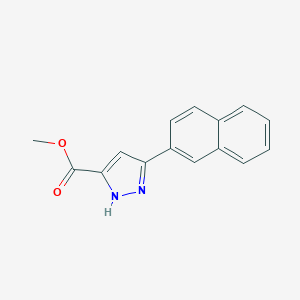
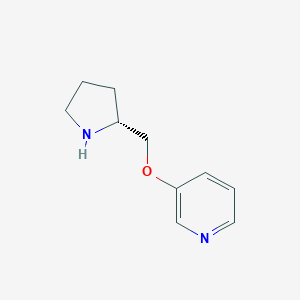
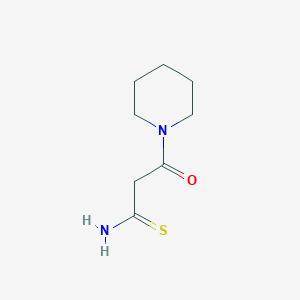

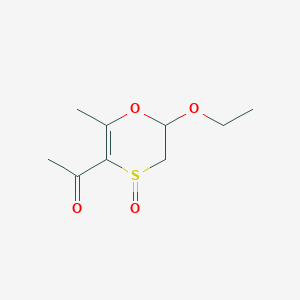

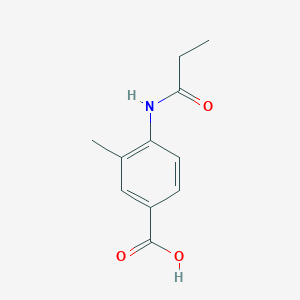
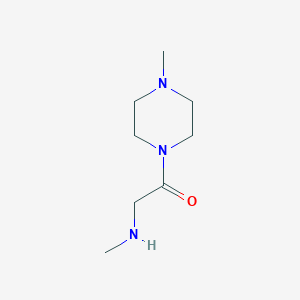
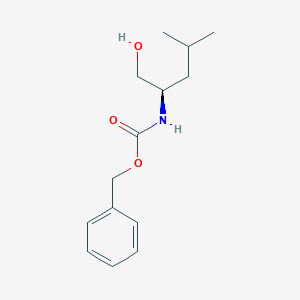
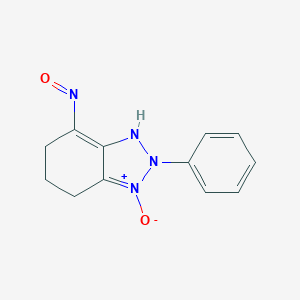
![(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile](/img/structure/B61157.png)

![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)
